molecular formula C9H8IN3 B1373532 3-(4-iodophenyl)-5-methyl-1H-1,2,4-triazole CAS No. 1152849-82-5

3-(4-iodophenyl)-5-methyl-1H-1,2,4-triazole

Cat. No.: B1373532
CAS No.: 1152849-82-5
M. Wt: 285.08 g/mol
InChI Key: WTVAFLGPWTUWIS-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)-5-methyl-1H-1,2,4-triazole is a heterocyclic compound that contains an iodine atom attached to a phenyl ring, which is further connected to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iodophenyl)-5-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodoaniline with methyl isothiocyanate, followed by cyclization with hydrazine hydrate under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodophenyl)-5-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The phenyl ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases like potassium carbonate and solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(4-azidophenyl)-5-methyl-1H-1,2,4-triazole.

Scientific Research Applications

3-(4-Iodophenyl)-5-methyl-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme activities or protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-5-methyl-1H-1,2,4-triazole
  • 3-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole
  • 3-(4-Fluorophenyl)-5-methyl-1H-1,2,4-triazole

Uniqueness

3-(4-Iodophenyl)-5-methyl-1H-1,2,4-triazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs. The larger atomic radius and higher electron density of iodine can lead to different binding affinities and reaction pathways, making this compound particularly interesting for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(4-iodophenyl)-5-methyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVAFLGPWTUWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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